Boc-(S)-3-氨基-4-(4-三氟甲基苯基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

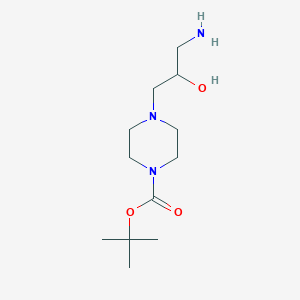

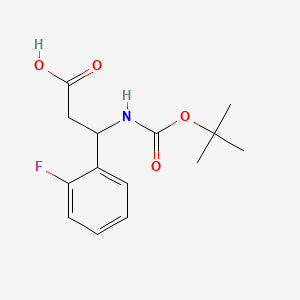

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The presence of the trifluoromethyl-phenyl group suggests that this compound could have unique electronic and steric properties, potentially making it useful in the development of pharmaceuticals or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of Boc-protected amino acids can involve various strategies, including the use of tert-butyl fluorocarbonate (Boc-F) for the introduction of the Boc group under mild conditions . Additionally, the synthesis of related compounds has been reported using Suzuki coupling followed by asymmetric hydrogenation, which could be adapted for the synthesis of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid . Another relevant method includes the transformation of L-methionine into a related Boc-amino acid derivative through a multi-step process involving protection, reduction, and oxidation steps .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be characterized using various spectroscopic techniques, such as IR, NMR, and MS, as well as X-ray diffraction for solid-state analysis . These methods can confirm the structure and purity of the synthesized compounds. The presence of the trifluoromethyl group in the phenyl ring could influence the electronic distribution and conformation of the molecule, which can be studied using Density Functional Theory (DFT) .

Chemical Reactions Analysis

Boc-protected amino acids can participate in dehydrative condensation reactions to form amide bonds, a key step in peptide synthesis . The ortho-substituent on the phenyl ring, such as the trifluoromethyl group, can play a significant role in the reactivity and selectivity of these reactions. The Boc group itself can be removed under acidic conditions, typically using strong acids like hydrogen fluoride (HF), although this requires special equipment due to the hazardous nature of HF .

Physical and Chemical Properties Analysis

The physical properties of Boc-protected amino acids, such as solubility, can be determined using gravimetric methods and correlated with various thermodynamic models . The solubility in different solvents and at varying temperatures is an important parameter for the practical use of these compounds in synthesis. The chemical properties, such as reactivity and stability, are influenced by the protecting groups and the electronic effects of substituents like the trifluoromethyl group.

科学研究应用

合成和方法

高效的合成方法和 Boc-(S)-3-氨基-4-(4-三氟甲基苯基)-丁酸在创建其他化合物中的用途一直是近期研究的重点。从 L-蛋氨酸中进行的显著合成产生了一种产品,该产品是进一步化学转化的中间体 (Pan 等人,2015)。类似地,使用二叔丁基碳酸二正丁酯对胺进行叔丁氧羰基化以创建 N-Boc 衍生物的利用因其效率和选择性而备受关注,这说明了该化合物合成化学中的多功能性 (Heydari 等人,2007)。

肽和肽模拟物合成

Boc-(S)-3-氨基-4-(4-三氟甲基苯基)-丁酸在肽和肽模拟物合成领域发挥了重要作用。例如,使用 N-Boc-O-甲苯磺酰羟胺对氨基酸进行 N-氨基化的应用展示了生成末端叔丁氧羰基保护的肼基酸,这对于创建修饰的肽和具有生物活性的杂环衍生物至关重要 (Baburaj 和 Thambidurai,2012)。此外,合成了模拟三肽 β 链并形成 β 片层状氢键二聚体的非天然氨基酸,展示了该化合物在创新肽设计中的潜力 (Nowick 等人,2000)。

属性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKHDUXBBWVHB-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001129150 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270065-80-0 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。